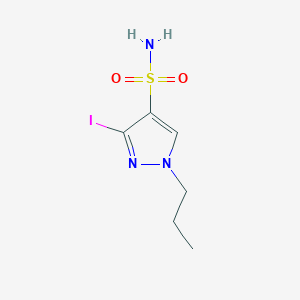

3-Iodo-1-propylpyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

3-iodo-1-propylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10IN3O2S/c1-2-3-10-4-5(6(7)9-10)13(8,11)12/h4H,2-3H2,1H3,(H2,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOAOVGQZQWHTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)I)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10IN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-propylpyrazole-4-sulfonamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-iodo-1-propylpyrazole with sulfonamide derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process includes steps such as halogenation, cyclization, and sulfonamide formation, followed by purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-propylpyrazole-4-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: The sulfonamide group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds. Conditions often involve the use of a base and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.

Cyclization Reactions: Catalysts such as palladium or copper salts are often employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, sulfonamides, and heterocyclic compounds, depending on the specific reaction pathway and conditions.

Scientific Research Applications

3-Iodo-1-propylpyrazole-4-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-1-propylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The iodine atom and propyl group may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below contrasts 3-Iodo-1-propylpyrazole-4-sulfonamide with structurally related pyrazole derivatives, including those from the provided evidence:

Physicochemical Properties

- Solubility : The trisodium salt in exhibits high aqueous solubility due to its ionic sulphonate and carboxylate groups , whereas This compound is likely lipophilic, favoring organic solvents.

- Reactivity : The iodine atom in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the hydrazone group in ’s compound, which may participate in condensation reactions .

Research Findings

- Enzyme Inhibition : Sulfonamide-containing pyrazoles (like the target compound) show higher binding affinity to carbonic anhydrase compared to carboxylate derivatives (e.g., ’s compound) due to stronger zinc coordination in active sites.

- Applications: The iodine in this compound makes it a candidate for radiolabeling in diagnostics, contrasting with ’s compound, which is used industrially as a dye.

Q & A

Q. What are the recommended synthetic routes for 3-Iodo-1-propylpyrazole-4-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Begin with pyrazole ring formation via cycloaddition (e.g., Huisgen reaction), followed by N-alkylation to introduce the propyl group. The sulfonamide group can be added via nucleophilic substitution using sulfonating agents (e.g., sulfamoyl chloride), and the iodo substituent introduced via electrophilic iodination. Optimize conditions by varying catalysts (e.g., CuI for iodination), solvent polarity (DMF or THF), and temperature (60–100°C). Monitor reaction progress using TLC or HPLC .

3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- Methodological Answer : Use H/C NMR to confirm substituent positions and purity, IR spectroscopy to verify sulfonamide (S=O stretching at ~1350 cm) and C-I bonds, and high-resolution mass spectrometry (HRMS) for molecular ion validation. Single-crystal XRD is critical for resolving structural ambiguities, especially stereoelectronic effects of the iodo group .

Q. What purification methods are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) for initial purification. Recrystallization in ethanol/water mixtures improves purity. For challenging separations, employ preparative HPLC with a C18 column and acetonitrile/water mobile phase .

Q. What are the common sources of impurities in the synthesis of this compound, and how can they be identified?

- Methodological Answer : Impurities include unreacted starting materials (e.g., pyrazole intermediates) and by-products from incomplete sulfonylation or iodination. Use HPLC-MS to detect low-abundance impurities and F NMR (if fluorinated analogs are present). Compare retention times and spectral data against reference standards .

Advanced Research Questions

Q. How can researchers design experiments to assess the impact of the iodo substituent on the compound’s reactivity and biological activity?

- Methodological Answer : Synthesize analogs lacking the iodo group and compare their reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). For biological studies, conduct enzyme inhibition assays (e.g., kinase targets) and correlate activity with electronic properties (Hammett constants). Use X-ray crystallography to visualize iodine’s steric effects in binding pockets .

Q. What strategies are effective in resolving contradictions in reported solubility or stability data of sulfonamide-containing heterocycles?

- Methodological Answer : Perform controlled solubility studies across pH ranges (2–12) and solvents (DMSO, PBS). Use differential scanning calorimetry (DSC) to assess thermal stability and accelerated stability testing (40°C/75% RH) for degradation profiling. Apply multivariate analysis to identify confounding variables (e.g., crystallinity) .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the electronic effects of the iodo group in this compound?

- Methodological Answer : Conduct density functional theory (DFT) calculations to map electron density around the iodo group and predict sites for electrophilic attack. Validate docking simulations (e.g., AutoDock Vina) with experimental binding affinities. Compare Mulliken charges with non-iodinated analogs to quantify electronic perturbations .

Q. How to establish a structure-activity relationship (SAR) for this compound derivatives targeting specific enzymes?

- Methodological Answer : Synthesize derivatives with varying substituents (e.g., halogens, alkyl chains) at the pyrazole 3-position. Test inhibitory potency against target enzymes (e.g., carbonic anhydrase) and use principal component analysis (PCA) to correlate structural features with activity. Include molecular dynamics simulations to assess binding mode flexibility .

Q. What methodological approaches integrate multi-omics data to elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify pathways perturbed by the compound. Use network pharmacology tools (e.g., STRING) to map protein-protein interactions and validate hypotheses with siRNA knockdown experiments. Cross-reference findings with chemoproteomics data to pinpoint direct targets .

Q. How can researchers address discrepancies in reported synthetic yields for this compound across different laboratories?

- Methodological Answer : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity). Use design of experiments (DoE) to isolate critical variables (e.g., catalyst loading, reaction time). Publish raw NMR and HPLC data in open-access repositories for cross-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.